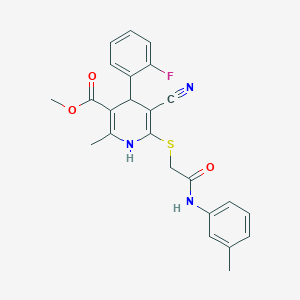

5-氰基-4-(2-氟苯基)-2-甲基-6-((2-氧代-2-(间甲苯胺)乙基)硫代)-1,4-二氢吡啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

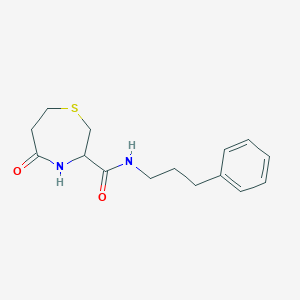

The compound of interest, "Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate," is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various pharmacological properties, including cardiotonic activity, antihypertensive activity, and potential antineoplastic activity .

Synthesis Analysis

The synthesis of related dihydropyridine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be further converted into various heterocyclic compounds . Similarly, ethyl and methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been synthesized with different substituents, indicating the versatility of the dihydropyridine core in chemical synthesis . The synthesis of the compound of interest would likely involve similar strategies, utilizing nucleophilic reagents and multicomponent reactions to introduce the various functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as ring conformations and intermolecular interactions . For instance, the crystal structure of a similar compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . These structural insights are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The dihydropyridine core is reactive and can undergo various chemical transformations. For example, the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into different heterocyclic derivatives demonstrates the reactivity of the amino and cyano groups in nucleophilic substitution reactions . The compound of interest, with its cyano, ester, and thioether groups, would also be expected to participate in a range of chemical reactions, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their substituents. For instance, the introduction of polar groups or alkylthio substituents can affect the solubility, stability, and reactivity of these compounds . The presence of a fluorophenyl group in the compound of interest suggests potential interactions with biological targets, as fluorine atoms are often used to modulate the pharmacokinetic properties of pharmaceuticals. Additionally, the crystal structure and spectroscopic characterization of related compounds provide valuable information on the molecular geometry and electronic properties, which are essential for predicting the behavior of these molecules in different environments .

科学研究应用

药理衍生物和活性

合成和生物活性

一项研究重点关注合成和评估乙基 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2, 3-b]吡啶-3-羧酸酯的潜在抗高血压活性。从 2, 6-二羟基-3-氰基-4-甲基吡啶开始,制备了各种氨基衍生物,表明了氰基和二氢吡啶衍生物的多样药理探索 (Kumar & Mashelker, 2006)。

强心剂

对携带不同 2-取代基的 5-氰基-1,6-二氢-6-氧代-3-吡啶甲酸的乙酯或甲酯的研究证明了它们的正性肌力作用,突出了对开发强心剂至关重要的构效关系。这项研究表明二氢吡啶衍生物在调节心脏功能方面的潜力 (Mosti 等人,1992)。

抗菌应用

抗菌活性

评价了 3-甲基-5-异丙基(或乙基)6-甲基-4-硝基苯基-1,4-二氢吡啶-3,5-二羧酸酯衍生物的抗菌活性,显示出比真核生物更高的原核生物敏感性。这项研究强调了二氢吡啶衍生物在开发新的抗菌剂中的应用价值 (Olejníková 等人,2014)。

合成和结构研究

新型合成方法

研究中探索的二氢吡啶衍生物的创新合成方法提供了对开发具有潜在药理应用的新化合物的见解。例如,合成乙基 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸酯及其衍生物强调了创建具有多种生物活性的新化合物的多功能方法 (Wu 等人,2006)。

构象和量子化学研究

构象分析

对乙基 5-氰基-1,6-二氢-6-氧代-3-吡啶羧酸酯的量子化学研究提供了对这些化合物的构象偏好和构效关系的见解,有助于合理设计具有增强功效的新治疗剂 (Orsini 等人,1990)。

属性

IUPAC Name |

methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3S/c1-14-7-6-8-16(11-14)28-20(29)13-32-23-18(12-26)22(17-9-4-5-10-19(17)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVITTADPMRAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)